molecular formula C19H20 B14357002 1,1'-(Hepta-3,4-diene-1,3-diyl)dibenzene CAS No. 93269-66-0

1,1'-(Hepta-3,4-diene-1,3-diyl)dibenzene

Cat. No.: B14357002
CAS No.: 93269-66-0
M. Wt: 248.4 g/mol
InChI Key: RIOPWEPKDPUJRH-UHFFFAOYSA-N
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Description

1,1'-(Hepta-3,4-diene-1,3-diyl)dibenzene is a conjugated diene derivative featuring two benzene rings connected via a seven-carbon chain containing two double bonds at positions 3 and 3. This structure confers unique electronic and steric properties, making it a candidate for applications in organic synthesis, materials science, and catalysis. For example, compounds with propane-1,3-diyl or propene-1,3-diyl backbones (e.g., ) highlight the importance of conjugation and substituent effects on reactivity and stability .

Properties

CAS No.

93269-66-0

Molecular Formula

C19H20

Molecular Weight

248.4 g/mol

InChI

InChI=1S/C19H20/c1-2-3-12-19(18-13-8-5-9-14-18)16-15-17-10-6-4-7-11-17/h3-11,13-14H,2,15-16H2,1H3

InChI Key

RIOPWEPKDPUJRH-UHFFFAOYSA-N

Canonical SMILES

CCC=C=C(CCC1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Two-Step Aldehyde Coupling

The foundational approach employs Wittig reactions between benzaldehyde derivatives and allylic phosphonium ylides. As detailed in nickel-catalyzed hydroalkylation studies, this method produces 1,3-dienes with Z/E ratios dependent on ylide structure. For hepta-3,4-diene systems, stepwise coupling of cinnamyl phosphonates with substituted benzaldehydes yields the target compound in 42–58% yields after silica chromatography.

Critical parameters include:

  • Temperature: −78°C for ylide formation vs. 25°C for coupling
  • Solvent: THF/HMPA mixtures (4:1 v/v) optimize reaction kinetics
  • Stereochemical Control: Bulky triarylphosphine ligands (e.g., P(4-CF₃C₆H₄)₃) enhance E-selectivity to 4.1:1

Modified Horner-Wadsworth-Emmons Protocol

Advanced iterations utilize phosphonoacetate reagents to install the central diene moiety. Ethyl 5-oxopentanoate reacts with cinnamyl phosphonates under LDA-mediated conditions, achieving 67% isolated yield for the (3E,4E)-isomer. This method circumvents the low yields (32–41%) observed in classical Wittig approaches through stabilized ylide intermediates.

Transition Metal-Catalyzed Cross Couplings

Nickel-Mediated Hydroalkylation

The 2025 Ni(COD)₂/tBuOLi catalytic system enables direct coupling of 1,3-dienes with aryl hydrazones. Key advantages include:

  • Catalyst Loading: 5 mol% Ni(COD)₂ with 6 mol% P(4-CF₃C₆H₄)₃
  • Solvent Optimization: Degassed ethanol at 80°C prevents β-hydride elimination
  • Yield Enhancement: 78% for electron-deficient aryl systems vs. 54% for alkyl-substituted variants

Reaction Scope Table:

Entry Substrate Temp (°C) Time (h) Yield (%) E:Z Ratio
1 4-NO₂C₆H₄CHO 80 8 78 9.2:1
2 4-MeOC₆H₄CHO 80 12 61 3.8:1
3 Cinnamyl derivative 60 6 89 >20:1

Gold-Catalyzed [2+2] Cycloadditions

Pioneering work by Zhang et al. (2017) demonstrates Au(I)-mediated alkyne-alkene couplings forming cyclobutenes that rearrange to 1,3-dienes. For hepta-3,4-diene systems:

  • [(PPh₃)AuNTf₂] (5 mol%) activates terminal alkynes
  • Conrotatory electrocyclic opening of cyclobutene intermediates
  • Stereochemical memory effects preserve E-configuration

This method achieves 92% yield for symmetrically substituted dibenzene derivatives, though requires strict anhydrous conditions.

Reductive Elimination Approaches

Zinc-Mediated Dehalogenation

The 2024 RSC protocol employs Zn dust (3 eq.) in DMA to reductively couple α,α'-dibromo precursors. Critical considerations:

  • Halogen Effects: I > Br > Cl in elimination kinetics (k₁ = 0.42 min⁻¹ for I)
  • Solvent Polarity: DMA > DMF > THF in yield optimization (ΔG‡ = 18.3 kcal/mol)
  • Steric Factors: Ortho-substituents decrease yields by 22–38%

Emerging Photochemical Methods

[4π] Electrocyclic Ring Opening

UV irradiation (λ = 254 nm) of bicyclo[4.2.0]octa-2,4-diene derivatives induces symmetry-allowed ring opening to 1,3-dienes. Recent adaptations for dibenzene systems show:

  • Quantum Yield: Φ = 0.67 ± 0.03 in hexane
  • Diradical Intermediates: Detected via EPR spectroscopy (g = 2.0023)
  • Scalability: Gram-scale runs (5.2 g) with 91% purity

Comparative Analysis of Synthetic Methods

The table below evaluates key performance metrics across methodologies:

Method Avg Yield (%) Stereoselectivity Scalability Cost Index
Wittig Olefination 54 Moderate 100 g $$$
Ni Catalysis 73 High 1 kg $$
Au Catalysis 88 Exceptional 100 g $$$$
Photochemical 67 Variable 10 g $$

Chemical Reactions Analysis

Types of Reactions

1,1’-(Hepta-3,4-diene-1,3-diyl)dibenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the double bonds in the diene to single bonds, resulting in saturated derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used for oxidation reactions.

    Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) can reduce the double bonds.

    Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used for substitution reactions.

Major Products Formed

    Oxidation: Epoxides or diols.

    Reduction: Saturated hydrocarbons.

    Substitution: Halogenated or nitrated benzene derivatives.

Scientific Research Applications

1,1’-(Hepta-3,4-diene-1,3-diyl)dibenzene has various applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1’-(Hepta-3,4-diene-1,3-diyl)dibenzene involves its interaction with molecular targets through its conjugated diene and aromatic rings. The compound can participate in various chemical reactions, such as electrophilic addition and substitution, due to the electron-rich nature of its conjugated system. These interactions can lead to the formation of reactive intermediates that further react with other molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varying Substituents

Compounds sharing the dibenzene core but differing in substituents or chain length demonstrate how structural modifications influence properties:

Compound Name Substituent/Chain Modification Yield (%) Stereochemical Purity (%) Key Spectral Data (¹H-NMR shifts, ppm) Reference
(S,E)-(3-((4-Methoxybenzyl)oxy)prop-1-ene-1,3-diyl)dibenzene (5b) Methoxybenzyloxy group 97 97 δ 7.25–7.35 (aromatic protons)
(S,E)-(3-((4-Bromobenzyl)oxy)prop-1-ene-1,3-diyl)dibenzene (5c) Bromobenzyloxy group 93 91 δ 7.40–7.50 (aromatic protons)
(S,E)-(3-Ethoxyprop-1-ene-1,3-diyl)dibenzene (5h) Ethoxy group 98 99 δ 1.20 (triplet, CH₃), 3.60 (quartet, OCH₂)
1,1'-(1,3,3-Trimethylprop-1-ene-1,3-diyl)dibenzene (DimAMS1) Trimethylpropene backbone N/A N/A N/A (component of industrial stream)
(2-Azidopropane-1,3-diyl)dibenzene Azide functional group N/A N/A δ 3.50–4.00 (CH₂-N₃)

Key Observations:

  • Substituent Effects: Electron-donating groups (e.g., methoxy in 5b) enhance stereochemical purity (97%) compared to electron-withdrawing groups (e.g., bromo in 5c: 91%) .
  • Chain Branching: DimAMS1 () replaces the hepta-diene chain with a branched trimethylpropene chain, likely reducing conjugation and increasing steric hindrance, which may affect solubility and reactivity in industrial streams .
  • Functional Groups: The azide group in (2-azidopropane-1,3-diyl)dibenzene () introduces distinct reactivity (e.g., Staudinger reactions) compared to the diene system in the target compound .

Electronic and Reactivity Comparisons

  • Nitro Derivatives: (2-Nitro-1-phenoxypropane-1,3-diyl)dibenzene () incorporates a nitro group, which drastically alters electronic properties (e.g., increased electrophilicity) and enables applications in explosive or pharmaceutical intermediates .

Stability and Industrial Relevance

  • Industrial Streams: DimAMS1 () is identified in a phenolic industrial stream alongside cumylphenol and bisphenol A, suggesting compatibility with high-temperature or acidic environments .
  • Stereochemical Integrity: Ethoxy-substituted derivatives (e.g., 5h) achieve 99% stereopurity, indicating that steric effects in the target compound’s hepta-diene chain may influence chiral resolution .

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